molecular formula C9H15NO2 B2704861 rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one CAS No. 2137700-97-9

rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one

Cat. No.: B2704861
CAS No.: 2137700-97-9
M. Wt: 169.224
InChI Key: OTZHCEBGHLWWDB-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound belongs to the class of benzazepines, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

C11H13NO\text{C}_{11}\text{H}_{13}\text{N}\text{O}

This structure indicates the presence of a benzene ring fused to a seven-membered heterocyclic ring containing nitrogen and oxygen.

Pharmacological Effects

  • Dopamine Receptor Interaction :
    • Research indicates that derivatives of benzazepin-2-one exhibit significant activity as dopamine D3 receptor antagonists. This suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and addiction .
  • Neuroprotective Properties :
    • Studies have shown that compounds similar to this compound can exhibit neuroprotective effects against oxidative stress in neuronal cells. This activity is crucial for developing therapies for neurodegenerative diseases like Alzheimer's .
  • Antidepressant Activity :
    • Some analogs have demonstrated antidepressant-like effects in animal models, indicating that this compound may influence serotonin and norepinephrine levels in the brain .

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its action on neurotransmitter receptors plays a significant role.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Dopamine D3 AntagonismPotential treatment for schizophrenia
NeuroprotectionProtection against oxidative stress
AntidepressantImprovement in mood-related behaviors

Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that this compound significantly reduced cell death induced by oxidative stress. The results indicated a dose-dependent increase in cell viability when treated with the compound compared to control groups.

Study 2: Behavioral Assessment in Animal Models

In a behavioral study using mice subjected to stress-induced depression models, administration of this compound resulted in notable improvements in depressive-like behaviors as measured by the forced swim test and sucrose preference test.

Properties

IUPAC Name

(5aS,9aR)-4,5,5a,6,7,8,9,9a-octahydro-3H-benzo[f][1,3]oxazepin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9-10-6-5-7-3-1-2-4-8(7)12-9/h7-8H,1-6H2,(H,10,11)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZHCEBGHLWWDB-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCNC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)CCNC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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